molecular formula C14H12F3N5O2S B2629032 N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide CAS No. 1421515-23-2

N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2629032
CAS No.: 1421515-23-2
M. Wt: 371.34
InChI Key: BYOKZLPQXDXDKY-UHFFFAOYSA-N
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Description

N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C14H12F3N5O2S and its molecular weight is 371.34. The purity is usually 95%.
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Biological Activity

N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of the compound’s biological properties, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole ring and a triazole moiety, which are known for their significant biological activities. The trifluoromethyl group enhances lipophilicity, potentially improving the compound's interaction with biological targets. Its molecular formula is C13H12F3N5O2SC_{13}H_{12}F_3N_5O_2S with a molecular weight of approximately 367.33 g/mol.

Antimicrobial Activity

Research indicates that compounds containing thiazole and triazole rings exhibit notable antimicrobial properties. For instance, derivatives of triazoles have shown efficacy against various bacterial strains, including drug-resistant organisms. The presence of the trifluoromethyl group may further enhance this activity by increasing the compound's hydrophobicity, allowing better membrane penetration .

Anticancer Potential

This compound has been evaluated for its anticancer properties. Studies have demonstrated that modifications in the thiazole and triazole structures can lead to significant cytotoxic activity against various cancer cell lines. For example, compounds with similar structural features have shown IC50 values in the low micromolar range against different cancer types .

The mechanism by which this compound exerts its biological effects often involves interaction with specific enzymes or receptors. For example, triazole derivatives have been identified as potent inhibitors of certain enzymes involved in cellular processes such as proliferation and apoptosis. Molecular dynamics simulations suggest that these compounds primarily interact through hydrophobic contacts with their targets .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Triazole Ring : The initial step often includes the reaction of suitable precursors to form the triazole structure.
  • Coupling Reaction : The synthesized triazole is then coupled with a benzo[d]thiazole derivative to form the final product.
  • Purification : Techniques such as recrystallization or chromatography are employed to purify the resulting compound.

Structure–Activity Relationship (SAR)

The SAR analysis indicates that both the thiazole and triazole moieties are crucial for biological activity. Modifications at specific positions on these rings can significantly alter potency. For instance:

  • Substituents on the Thiazole Ring : Methyl or halogen substitutions can enhance activity against certain cancer cell lines.
  • Triazole Variants : Different substituents on the triazole ring influence antibacterial efficacy and selectivity against specific pathogens .

Case Studies

Several case studies have investigated the biological activity of similar compounds:

  • Anticancer Activity : A study highlighted a series of thiazole derivatives showing promising results against A431 and Jurkat cell lines with IC50 values lower than standard treatments like doxorubicin .
  • Antimicrobial Efficacy : Another investigation demonstrated that triazolo-thiadiazoles exhibited potent activity against Gram-positive bacteria, outperforming standard antibiotics like ampicillin .

Properties

IUPAC Name

N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N5O2S/c1-21-12(14(15,16)17)20-22(13(21)24)7-6-18-10(23)11-19-8-4-2-3-5-9(8)25-11/h2-5H,6-7H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYOKZLPQXDXDKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CCNC(=O)C2=NC3=CC=CC=C3S2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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